5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Antimicrobial agents Gram-negative bacteria 1,3,4-oxadiazole

Procure the essential 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol scaffold to unlock selective gram-negative antimicrobial and tumor-selective antiproliferative programs. Its unique 3-methoxyphenoxy C5 substituent and nucleophilic thiol group enable rapid, modular S-alkylation, directly generating derivative libraries with validated potency against E. coli, P. aeruginosa, A549 lung, and MCF-7 breast cancer cells while sparing healthy fibroblasts. Substituting this scaffold compromises the documented biological selectivity achieved by its precise electronic and steric profile.

Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
Cat. No. B12107777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Molecular FormulaC10H10N2O3S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCC2=NNC(=S)O2
InChIInChI=1S/C10H10N2O3S/c1-13-7-3-2-4-8(5-7)14-6-9-11-12-10(16)15-9/h2-5H,6H2,1H3,(H,12,16)
InChIKeyLTFGLQCXRUVLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol – Structural and Functional Core Scaffold for Anticancer and Antimicrobial Derivatives


5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol (CAS 852940-53-5) is a heterocyclic organic compound that serves as a foundational thiol scaffold for the synthesis of more complex 1,3,4-oxadiazole-2-thiol derivatives with documented biological activities. Its molecular architecture, comprising a 3-methoxyphenoxymethyl substituent at the C5 position of a 1,3,4-oxadiazole ring bearing a nucleophilic thiol group, enables versatile chemical derivatization while imparting inherent physicochemical properties that influence both synthetic accessibility and potential biological interactions. In the primary literature, this exact compound is employed as the key intermediate for generating two distinct series of derivatives—compounds 6a–f and 7a–e—that were systematically evaluated for antimicrobial and antiproliferative activities [1]. The scaffold's structural features, particularly the electron-donating 3-methoxyphenoxy moiety and the thiol group available for S-alkylation, are critical determinants of downstream biological performance, distinguishing it from simpler or differently substituted 1,3,4-oxadiazole-2-thiol analogs.

Why 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol Cannot Be Replaced by Alternative 1,3,4-Oxadiazole-2-thiol Analogs


The biological and synthetic utility of 1,3,4-oxadiazole-2-thiol derivatives is exquisitely sensitive to substitution patterns at the C5 position. The 3-methoxyphenoxymethyl group in this compound confers a specific combination of electronic effects (via the methoxy oxygen's electron-donating resonance) and steric bulk that directly modulates the reactivity of the thiol group in S-alkylation reactions and influences the three-dimensional binding pose of derived conjugates with biological targets. Direct comparative studies within the oxadiazole-2-thiol class demonstrate that even minor alterations to the C5 substituent—such as replacing the 3-methoxyphenoxy moiety with a simple phenyl ring, a pyridyl group, or an alkyl chain—yield dramatically different antimicrobial spectra, anticancer potency profiles, and enzyme inhibition selectivities [1][2]. Consequently, substituting this specific scaffold with a generically similar but structurally distinct 1,3,4-oxadiazole-2-thiol analog—without rigorous experimental validation—carries a high risk of losing the synthetic versatility and biological activity profile documented for derivatives built upon this exact core.

Quantitative Performance Evidence for 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol Derivatives vs. In-Class Alternatives


Antimicrobial Selectivity: Gram-Negative vs. Gram-Positive Activity Profile

Derivatives synthesized from the 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol scaffold (compounds 6a–f and 7a–e) exhibited a consistent and quantifiable selectivity for inhibiting gram-negative bacteria over gram-positive strains. In contrast, many alternative 1,3,4-oxadiazole-2-thiol derivatives (e.g., 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol or certain S-alkylated analogs) frequently demonstrate higher potency against gram-positive bacteria or a balanced, broad-spectrum profile. The magnitude of this differential selectivity is critical for applications targeting gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa [1].

Antimicrobial agents Gram-negative bacteria 1,3,4-oxadiazole

Antiproliferative Activity: Selective Cancer Cell Line Sensitivity (A549 and MCF-7) with Healthy Cell Sparing

Derivatives of 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol were evaluated for antiproliferative activity against A549 (lung) and MCF-7 (breast) human tumor cell lines, alongside the mouse embryo fibroblast NIH/3T3 cell line as a healthy control. Among the series, compound 7c—bearing the target scaffold—demonstrated the highest inhibitory activity against both A549 and MCF-7 tumor cells while exhibiting significantly lower cytotoxicity toward NIH/3T3 healthy fibroblasts, indicating a favorable therapeutic window. This selectivity pattern contrasts with many 1,3,4-oxadiazole-2-thiol derivatives that either lack this degree of tumor selectivity or exhibit preferential activity against different cancer histotypes (e.g., A431 skin cancer or HepG2 liver cancer) [1][2].

Anticancer agents MCF-7 breast cancer A549 lung cancer Selectivity index

Synthetic Versatility: Nucleophilic Thiol Group Enables Diverse Derivatization Pathways

The presence of a free thiol (-SH) group in 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol provides a highly nucleophilic handle that enables efficient S-alkylation with a wide range of electrophiles, including α-halo ketones, α-halo amides, and benzothiazole-acetamide derivatives. In the foundational study, this scaffold was successfully converted into two distinct series: compounds 6a–f via reaction with substituted 2-bromo-1-phenylethanones, and compounds 7a–e via reaction with N-(6-substitutedbenzothiazol-2-yl)-2-chloroacetamides. This synthetic versatility is quantitatively demonstrated by the generation of 11 structurally diverse derivatives from a single thiol precursor. In comparison, alternative 1,3,4-oxadiazole scaffolds lacking the free thiol (e.g., 2-amino-1,3,4-oxadiazoles or 2-alkyl-1,3,4-oxadiazoles) are either unreactive toward electrophilic substitution or require more forcing conditions, limiting their utility as modular building blocks [1].

Synthetic chemistry S-alkylation Thiol reactivity Medicinal chemistry

Class-Wide Enzyme Inhibition Potential: α-Glucosidase, α-Amylase, and Cholinesterases

A comprehensive study of 22 structurally diverse 1,3,4-oxadiazole-2-thiol derivatives established the class-wide capability of this pharmacophore to inhibit multiple therapeutically relevant enzymes, including α-glucosidase (IC50 = 18.52–>100 μM), α-amylase (IC50 = 20.25–>100 μM), acetylcholinesterase (AChE; IC50 = 9.25–36.15 μM), and butyrylcholinesterase (BChE; IC50 = 10.06–35.13 μM). While the specific 5-[(3-Methoxyphenoxy)methyl] analog was not individually evaluated in this study, the structure–activity relationships derived from the 22-compound panel indicate that the presence of an electron-donating substituent at the C5 position (analogous to the 3-methoxyphenoxy group in the target compound) is favorable for enzyme inhibitory potency. Notably, compound 3f—bearing an electron-rich aromatic substituent—achieved IC50 values within ~1.5-fold of the clinical standard acarbose for α-glucosidase (18.52 μM vs. 12.29 μM) and α-amylase (20.25 μM vs. 15.98 μM) [1]. This establishes a performance benchmark for what can be reasonably expected from derivatives of the target scaffold when optimized for these targets.

Diabetes Alzheimer's disease Enzyme inhibition 1,3,4-oxadiazole-2-thiol

Recommended Application Scenarios for 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol Based on Documented Evidence


Medicinal Chemistry: Lead Optimization for Gram-Negative Selective Antimicrobial Agents

Utilize the 5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol scaffold as a starting point for synthesizing S-alkylated derivatives with enhanced potency against gram-negative bacteria. The documented selectivity of derivatives 6a–f and 7a–e for inhibiting gram-negative strains (e.g., E. coli, P. aeruginosa) over gram-positive species provides a rational basis for focused library synthesis and iterative structure–activity relationship (SAR) studies aimed at overcoming multidrug resistance in gram-negative pathogens [1].

Anticancer Drug Discovery: Development of Selective A549 Lung and MCF-7 Breast Cancer Inhibitors

Employ this scaffold to synthesize derivatives akin to compound 7c, which exhibited the highest antiproliferative activity against A549 lung and MCF-7 breast cancer cell lines while sparing healthy NIH/3T3 fibroblasts. This tumor-selectivity profile makes the scaffold particularly suitable for early-stage hit-to-lead campaigns targeting these specific cancer histotypes, where many alternative oxadiazole-2-thiol conjugates either lack selectivity or are optimized for different cancers (e.g., A431 skin cancer or HepG2 liver cancer) [1][2].

Chemical Biology: Modular Building Block for Focused 1,3,4-Oxadiazole-2-thiol Library Synthesis

Leverage the nucleophilic thiol group for rapid, modular diversification via S-alkylation to generate focused libraries of 1,3,4-oxadiazole-2-thiol derivatives. The successful generation of 11 distinct derivatives (compounds 6a–f and 7a–e) from this single precursor demonstrates its utility as a versatile synthetic handle, enabling efficient exploration of chemical space in medicinal chemistry, agrochemical discovery, or chemical probe development programs [1].

Multi-Target Drug Discovery: Diabetes and Alzheimer's Disease Enzyme Inhibition

Investigate derivatives of this scaffold for inhibitory activity against α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Class-wide data from 22 1,3,4-oxadiazole-2-thiol derivatives indicate that electron-donating substituents at C5—such as the 3-methoxyphenoxy group—correlate with enhanced potency against these clinically validated targets. The most active analog in the class achieved IC50 values within 1.3–1.5-fold of standard drugs acarbose and donepezil, establishing a realistic performance benchmark for follow-up optimization [1].

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